3,4-Dicarboxyphenylglycine

Beschreibung

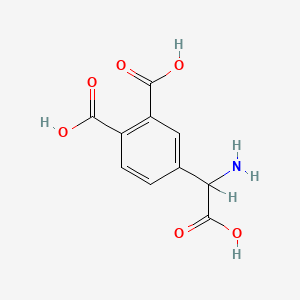

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[amino(carboxy)methyl]phthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391364 |

Source

|

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176796-64-8 |

Source

|

| Record name | 3,4-Dicarboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dicarboxyphenylglycine mechanism of action at mGluR8

An In-Depth Technical Guide to the Mechanism of Action of (S)-3,4-Dicarboxyphenylglycine at the mGluR8 Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the mechanism of action of (S)-3,4-Dicarboxyphenylglycine (DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). As a member of the Group III metabotropic glutamate receptors, mGluR8 is a key presynaptic modulator of neurotransmission, and its activation is implicated in a range of physiological and pathophysiological processes. This document delves into the pharmacology of DCPG, its interaction with the mGluR8 receptor, the subsequent intracellular signaling cascades, and the functional consequences of its activation. Detailed experimental protocols and data visualizations are provided to offer a practical and in-depth resource for researchers in the field.

The mGluR8 Receptor: A Presynaptic Gatekeeper

Metabotropic glutamate receptor 8 (mGluR8) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission throughout the central nervous system.[1][2] Unlike their ionotropic counterparts, which form ion channels, mGluRs modulate neuronal excitability and neurotransmitter release through second messenger systems.[2] mGluR8, along with mGluR4, mGluR6, and mGluR7, belongs to the Group III mGluRs, which are typically located on presynaptic terminals and function as autoreceptors to limit excessive neurotransmitter release.[1][3][4] These receptors are coupled to inhibitory Gi/o proteins, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][5]

(S)-3,4-Dicarboxyphenylglycine (DCPG): A Highly Selective Pharmacological Tool

(S)-3,4-Dicarboxyphenylglycine (DCPG) is a phenylglycine derivative that has emerged as a cornerstone pharmacological tool for studying mGluR8 function due to its high potency and selectivity as an agonist.[3][4][6]

Binding Affinity and Selectivity Profile

DCPG exhibits a high affinity for the human mGluR8a receptor, with reported EC50 values in the low nanomolar range.[6][7] Its selectivity for mGluR8 over other mGluR subtypes is a critical attribute for its use in research.

Table 1: Agonist Potency of (S)-3,4-DCPG at Human mGluR Subtypes

| Receptor Subtype | EC50 / IC50 (nM) |

| mGluR8a | 31 [6][7] |

| mGluR1a | >10,000 |

| mGluR2 | >10,000 |

| mGluR3 | >10,000 |

| mGluR4a | >3,500 |

| mGluR5a | >10,000 |

| mGluR6 | >10,000 |

| mGluR7b | >10,000 |

Data compiled from various sources. Exact values may vary based on experimental conditions.

The structural basis for DCPG's high selectivity for mGluR8 is attributed to its unique binding conformation within the receptor's amino-terminal domain, which has a larger lobe opening angle compared to other mGlu receptor-agonist complexes.[4]

Core Mechanism of Action: From Receptor Activation to Synaptic Inhibition

The binding of DCPG to mGluR8 initiates a cascade of intracellular events that culminate in the inhibition of neurotransmitter release.

G-Protein Coupling and Downstream Signaling Cascade

Upon agonist binding, mGluR8 undergoes a conformational change that facilitates its coupling to pertussis toxin-sensitive Gi/o proteins.[1][5][8][9] This leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits.

-

The Gαi/o Subunit: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the synthesis of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

-

The Gβγ Subunit: The liberated Gβγ subunit plays a crucial role in mediating the rapid inhibitory effects of mGluR8 activation. It can directly interact with and modulate the function of various ion channels, including:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can directly inhibit N-type and P/Q-type calcium channels, thereby reducing calcium influx into the presynaptic terminal, a critical step for neurotransmitter vesicle fusion and release.[8]

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Activation of GIRK channels by the Gβγ subunit leads to potassium efflux, which hyperpolarizes the presynaptic membrane and reduces the probability of neurotransmitter release.[8][9]

-

Figure 1: mGluR8 signaling cascade initiated by (S)-3,4-DCPG.

Experimental Workflows for Characterizing DCPG's Action at mGluR8

[³⁵S]GTPγS Binding Assay: A Measure of G-Protein Activation

This assay provides a direct measure of the ability of an agonist to activate G-proteins coupled to a receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR8 receptor.

-

Assay Buffer Preparation: Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and saponin.

-

Incubation: In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of (S)-3,4-DCPG.

-

Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of DCPG to determine the EC50 and Emax values.

Figure 2: Workflow for a [³⁵S]GTPγS binding assay.

Electrophysiology: Assessing Functional Effects on Synaptic Transmission

Whole-cell patch-clamp electrophysiology in brain slices allows for the direct measurement of the effects of DCPG on synaptic transmission.

Protocol:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or bed nucleus of the stria terminalis) from a rodent.

-

Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Synaptic Stimulation: Use a stimulating electrode to evoke excitatory postsynaptic currents (EPSCs) in the recorded neuron.

-

Baseline Recording: Record a stable baseline of evoked EPSCs for at least 10 minutes.

-

DCPG Application: Bath-apply (S)-3,4-DCPG at a known concentration to the slice.

-

Effect Measurement: Continue to record EPSCs and measure the change in their amplitude following DCPG application.[10]

-

Paired-Pulse Ratio Analysis: To determine the presynaptic locus of action, deliver paired pulses of stimulation and calculate the paired-pulse ratio (PPR) before and after DCPG application. An increase in the PPR is indicative of a presynaptic mechanism of inhibition.[10]

Therapeutic and Research Implications

The potent and selective activation of mGluR8 by DCPG has been shown to have various effects in preclinical models, including anticonvulsant, anxiolytic-like, and analgesic effects.[2][11][12] The ability of DCPG to reverse motor deficits in prolonged models of Parkinson's disease further highlights the therapeutic potential of targeting mGluR8.[13] However, the development of tolerance with repeated administration may limit its clinical utility as a direct therapeutic agent.[11] Nevertheless, (S)-3,4-DCPG remains an indispensable tool for elucidating the complex roles of mGluR8 in health and disease, paving the way for the development of novel mGluR8-targeted therapeutics, including positive allosteric modulators.[14]

References

- Signaling specificity and kinetics of the human metabotropic glutamate receptors | bioRxiv. (2023, July 28).

- (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord. (2001, March 15). Neuropharmacology, 40(3), 311-8.

- mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner. Neuropsychopharmacology.

- mGluR-8a Activators. Santa Cruz Biotechnology.

- Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (2010). Annual Review of Pharmacology and Toxicology, 50, 295-322.

- The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. (2021, April 2). International Journal of Molecular Sciences, 22(7), 3698.

- The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease. Neuropharmacology.

- Loss-of-Function Models of the Metabotropic Glutamate Receptor Genes Grm8a and Grm8b Display Distinct Behavioral Phenotypes in Zebrafish Larvae (Danio rerio). Frontiers in Molecular Neuroscience.

- Structural Basis for (S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor. (2018, October 26). Journal of Medicinal Chemistry.

- mGluR8 Agonist, Antagonist, Modulator, Gene. MedChemExpress.

- (S)-3,4-DCPG. Bio-Techne.

- Evaluation of the Effect of (S)-3,4-Dicarboxyphenylglycine as a Metabotropic Glutamate Receptors Subtype 8 Agonist on Thermal Nociception Following Central Neuropathic Pain. (2020, May 29). Asian Spine Journal, 14(3), 285-292.

- Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety. Neuropharmacology.

- Interaction between mGluR8 and Calcium Channels in Photoreceptors Is Sensitive to Pertussis Toxin and Occurs Via G Protein βγ Subunit Signaling. (2005, January 15). Investigative Ophthalmology & Visual Science, 46(1), 363-370.

- Effects of (S)-3,4-DCPG in rodents: Can mGlu8 receptors serve as potential pain targets? (2010, April 30). European Journal of Pharmacology, 632(1-3), 54-59.

- Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on inflammatory and neuropathic pain in mice. (2007, February 15). Neuropharmacology, 52(2), 629-37.

- Metabotropic Glutamate Receptors Activate G-Protein-Coupled Inwardly Rectifying Potassium Channels in XenopusOocytes. (1996, October 1). Journal of Neuroscience, 16(19), 5985-5994.

Sources

- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors | bioRxiv [biorxiv.org]

- 2. Frontiers | Loss-of-Function Models of the Metabotropic Glutamate Receptor Genes Grm8a and Grm8b Display Distinct Behavioral Phenotypes in Zebrafish Larvae (Danio rerio) [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. jneurosci.org [jneurosci.org]

- 10. mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of (S)-3,4-DCPG in rodents: Can mGlu8 receptors serve as potential pain targets? [frontiersin.org]

- 12. Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Presynaptic Modulation: A Technical Guide to (S)-3,4-DCPG Agonist Activity at Metabotropic Glutamate Receptor 8 (mGluR8)

Executive Summary

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) has emerged as the quintessential pharmacological tool for isolating the activity of metabotropic glutamate receptor 8 (mGluR8). As an Application Scientist designing robust neuropharmacological assays, understanding the precise mechanistic engagement of this orthosteric agonist is critical. This whitepaper dissects the Gi/o-coupled signaling pathways of mGluR8, provides self-validating experimental protocols for cAMP and electrophysiological assays, and contextualizes the translational utility of (S)-3,4-DCPG in drug discovery.

Pharmacological Profile and Receptor Selectivity

mGluR8 belongs to the Group III metabotropic glutamate receptors, which function primarily as presynaptic autoreceptors to inhibit excessive neurotransmitter release [1]. Historically, isolating mGluR8 activity was challenging due to the lack of subtype-selective ligands; broad Group III agonists like L-AP4 activate mGluR4, mGluR6, and mGluR8 indiscriminately [1].

The development of (S)-3,4-DCPG revolutionized this space. It exhibits an EC50 of approximately 31 nM for mGluR8, boasting a >100-fold selectivity over other Group III members (mGluR4, mGluR7) and virtually no activity at Group I/II mGluRs or ionotropic glutamate receptors .

Table 1: Pharmacological Selectivity Profile of (S)-3,4-DCPG

| Receptor Target | mGluR Group | Affinity / Potency (EC50) | Selectivity Profile |

| mGluR8 | Group III | ~31 nM | Primary Target (Potent Orthosteric Agonist) |

| mGluR4 | Group III | > 3,000 nM | > 100-fold lower affinity |

| mGluR7 | Group III | > 3,000 nM | > 100-fold lower affinity |

| mGluR1 / mGluR5 | Group I | Inactive | No significant binding |

| mGluR2 / mGluR3 | Group II | Inactive | No significant binding |

Data synthesized from [2] and [3].

Mechanism of Action: The Gi/o Signaling Cascade

When (S)-3,4-DCPG binds to the extracellular Venus Flytrap Domain (VFTD) of mGluR8, it induces a conformational shift that activates the intracellular Gαi/o protein complex [4]. This activation triggers a bifurcated inhibitory response:

-

Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits adenylyl cyclase, plummeting intracellular cyclic AMP (cAMP) levels and subsequently reducing Protein Kinase A (PKA) activity [5].

-

Ion Channel Modulation: The liberated Gβγ dimer interacts directly with presynaptic voltage-gated calcium channels (VGCCs), inhibiting Ca2+ influx. This prevents the vesicular fusion machinery from releasing glutamate or GABA into the synaptic cleft, effectively acting as a neuroprotective "brake" [5].

Diagram 1: Gi/o-coupled signaling cascade of mGluR8 following (S)-3,4-DCPG activation.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate (S)-3,4-DCPG activity, assays must be designed with built-in causality and validation checkpoints. Below are two gold-standard workflows.

Protocol A: In Vitro cAMP Accumulation Assay

Because mGluR8 is Gi/o-coupled, its basal activation does not produce a measurable increase in a secondary messenger. Instead, we must artificially elevate cAMP to measure its subsequent inhibition by (S)-3,4-DCPG [6].

-

Step 1: Cell Preparation: Plate AV12-664 cells stably expressing human mGluR8.

-

Causality: Recombinant cell lines ensure that the observed Gi/o signaling is exclusively mediated by mGluR8, eliminating background noise from native mGluRs[2].

-

-

Step 2: Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

-

Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring that any measured decrease in cAMP is strictly due to adenylyl cyclase inhibition, not enzymatic breakdown.

-

-

Step 3: Forskolin Stimulation & Agonist Treatment: Co-apply 10 μM Forskolin with varying concentrations of (S)-3,4-DCPG (1 nM to 10 μM).

-

Causality: Forskolin directly activates adenylyl cyclase, creating a high cAMP baseline. The addition of (S)-3,4-DCPG will dose-dependently suppress this baseline.

-

-

Step 4: Primary Validation (Antagonist Reversal): In a parallel control well, co-apply (S)-3,4-DCPG (100 nM) with the broad Group III mGluR antagonist LY341495 (300 nM).

-

Causality: If the cAMP suppression is truly mGluR-mediated, LY341495 will rescue the cAMP levels back to the Forskolin baseline [7].

-

-

Step 5: Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based detection kit.

Diagram 2: Self-validating in vitro cAMP accumulation assay workflow for mGluR8.

Protocol B: Ex Vivo Electrophysiological Recording of Presynaptic Depression

To validate the physiological relevance of (S)-3,4-DCPG, patch-clamp electrophysiology on acute brain slices (e.g., bed nucleus of the stria terminalis or lateral amygdala) is utilized [8].

-

Step 1: Slice Preparation & Recording: Prepare acute brain slices and obtain whole-cell patch-clamp recordings from postsynaptic neurons. Evoke excitatory postsynaptic currents (eEPSCs) via electrical stimulation of afferent fibers.

-

Step 2: Baseline Establishment: Record stable baseline eEPSCs for 10 minutes.

-

Step 3: Agonist Bath Application: Perfuse (S)-3,4-DCPG (1–10 μM) into the artificial cerebrospinal fluid (aCSF). Observation: A significant reduction in eEPSC amplitude [9].

-

Step 4: Primary Validation (Paired-Pulse Ratio Analysis): Deliver two rapid stimuli (e.g., 50 ms apart).

-

Causality: If (S)-3,4-DCPG acts presynaptically to reduce release probability (as expected for mGluR8), the Paired-Pulse Ratio (PPR) will increase during drug application. If it acted postsynaptically, the PPR would remain unchanged. This confirms the presynaptic autoreceptor mechanism [9].

-

-

Step 5: Secondary Validation (Allosteric Modulation Check): Co-apply (S)-3,4-DCPG with PHCCC (an mGluR4 positive allosteric modulator).

-

Causality: If the synaptic depression is solely mGluR8-mediated, PHCCC will fail to potentiate the (S)-3,4-DCPG effect. If mGluR4 were involved, PHCCC would amplify the signal. This isolates the mGluR8 specific pathway [9].

-

Translational Implications

The precise presynaptic dampening afforded by (S)-3,4-DCPG has positioned mGluR8 as a compelling target for neurological disorders characterized by hyperexcitability.

-

Anxiety and Fear Extinction: Microinjections of (S)-3,4-DCPG into the lateral amygdala powerfully inhibit the acquisition and expression of fear-potentiated startle, highlighting its role in gating emotional learning [8].

-

Epilepsy: Systemic administration acts as a potent anticonvulsant in audiogenic and electrically-induced seizure models by throttling runaway glutamatergic transmission [10].

-

Pain Management: While (S)-3,4-DCPG demonstrates acute anti-allodynic effects in neuropathic pain models, chronic administration leads to rapid tolerance, limiting its viability as a long-term analgesic but providing a crucial tool for studying receptor desensitization [11].

References

-

NIH PubMed Central (PMC): Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Available at:[Link]

-

Journal of Neurophysiology: Pattern-Specific Synaptic Mechanisms in a Multifunctional Network. II. Intrinsic Modulation by Metabotropic Glutamate Receptors. Available at: [Link]

-

MDPI: The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. Available at:[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY: Metabotropic glutamate receptors. Available at: [Link]

-

PubMed: Effects of the mGluR8 Agonist (S)-3,4-DCPG in the Lateral Amygdala on acquisition/expression of Fear-Potentiated Startle, Synaptic Transmission, and Plasticity. Available at:[Link]

-

NIH PubMed Central (PMC): mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner. Available at: [Link]

-

Journal of Pre-Clinical and Clinical Research: Effect of three glutamatergic metabotropic receptor ligands on electrically-induced seizures in mice. Available at: [Link]

-

Frontiers: Effects of (S)-3,4-DCPG in rodents: Can mGlu8 receptors serve as potential pain targets? Available at:[Link]

Sources

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpccr.eu [jpccr.eu]

- 11. Frontiers | Effects of (S)-3,4-DCPG in rodents: Can mGlu8 receptors serve as potential pain targets? [frontiersin.org]

Chemical Stability, Pharmacokinetics, and Experimental Handling of 3,4-Dicarboxyphenylglycine (3,4-DCPG): A Technical Guide for mGluR8 Research

Introduction & Pharmacological Profile

(S)-3,4-Dicarboxyphenylglycine (3,4-DCPG) is a highly potent, orthosteric agonist of the metabotropic glutamate receptor 8a (mGluR8a), exhibiting an EC50 of ~31 nM and displaying >100-fold selectivity over other mGluR subtypes[1][2]. Because mGluR8 is predominantly localized presynaptically, its activation by 3,4-DCPG serves as a critical negative feedback mechanism, dampening excessive glutamatergic transmission. This makes 3,4-DCPG a vital pharmacological tool in studying anxiety, stress-related disorders, and neurodegenerative diseases[3].

However, the structural nature of phenylglycine derivatives renders them highly susceptible to specific degradation pathways. This whitepaper provides a comprehensive framework for the chemical stabilization, pharmacokinetic profiling, and rigorous experimental handling of 3,4-DCPG to ensure scientific integrity and reproducibility.

Physicochemical Properties & Degradation Kinetics

3,4-DCPG is a highly polar molecule due to its three carboxylic acid moieties and one primary amine[2]. Understanding its solubility and stability limits is the first step in preventing experimental artifacts.

Data Presentation: Physicochemical Profile

Table 1: Physicochemical and Solubility Profile of 3,4-DCPG

| Property | Value / Specification |

| Molecular Weight | 239.18 g/mol |

| Chemical Formula | C10H9NO6 |

| Maximum Solubility (Water) | 100 mM (23.92 mg/mL) |

| Maximum Solubility (DMSO) | 25 mM (5.98 mg/mL) |

| Long-Term Storage (Powder) | Desiccated at Room Temperature |

| Stock Solution Stability (-80°C) | 6 Months |

| Stock Solution Stability (-20°C) | 1 Month |

The Causality of Chemical Instability

The primary modes of 3,4-DCPG degradation in aqueous solutions are spontaneous decarboxylation and oxidative deamination. The electron-withdrawing nature of the dicarboxyphenyl ring destabilizes the alpha-carbon of the glycine moiety.

Freeze-Thaw Sensitivity: Repeated freeze-thaw cycles are strictly contraindicated and will lead to rapid product inactivation[1]. Why does this happen? During the phase transition of water or DMSO, solute exclusion creates microenvironments of extreme concentration and localized pH shifts. This thermodynamic stress accelerates the hydrolytic cleavage and decarboxylation of the molecule, resulting in irreversible precipitation and a complete loss of pharmacological activity.

Pharmacokinetics and In Vivo Half-Life

When utilized in vivo, 3,4-DCPG exhibits a characteristically short half-life, typical of small, highly polar amino acid analogs.

-

Clearance Mechanisms: Due to its high hydrophilicity and structural resemblance to endogenous amino acids, 3,4-DCPG is subject to rapid renal clearance and active transport out of the central nervous system via amino acid transporters[4].

-

In Vivo Administration: Systemic administration (e.g., intraperitoneal injection) rapidly induces c-Fos expression in stress-related brain regions, peaking within 60-90 minutes post-injection[2]. However, the functional half-life in rodent models is estimated to be less than 2 hours. For sustained receptor activation, researchers must employ continuous infusion via osmotic minipumps or repeated dosing regimens.

Mechanism of Action: mGluR8 Signaling

3,4-DCPG binds to the large extracellular amino-terminal domain (ATD) of mGluR8. This binding induces a conformational closure of the ATD, which propagates a signal to the transmembrane domain, activating Gi/o proteins[5].

mGluR8 signaling cascade activated by 3,4-DCPG, resulting in attenuated glutamate release.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in quality control steps to prevent the use of degraded 3,4-DCPG.

Protocol 1: Preparation and Preservation of 10 mM Stock Solutions

Rationale: Preparing single-use aliquots prevents freeze-thaw degradation, isolating the compound from thermodynamic stress[1].

-

Equilibration: Allow the desiccated 3,4-DCPG powder to equilibrate to room temperature for 30 minutes before opening the vial to prevent ambient moisture condensation.

-

Weighing: Weigh exactly 2.39 mg of 3,4-DCPG powder.

-

Dissolution: Add 1.0 mL of sterile, high-purity water (or 1.0 mL of anhydrous DMSO) to achieve a 10 mM stock[2]. Vortex gently until completely dissolved. Expert Note: Water is preferred for higher solubility (up to 100 mM) and to avoid DMSO-induced cellular toxicity in sensitive in vitro electrophysiology assays.

-

Aliquoting: Immediately divide the solution into 20 µL to 50 µL aliquots in low-bind microcentrifuge tubes.

-

Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Document the preparation date; discard any unused aliquots after 6 months[1].

Protocol 2: LC-MS/MS Validation of Stock Integrity

Rationale: Validates that the stock has not degraded prior to critical in vivo experiments, acting as a self-validating checkpoint.

-

Sample Preparation: Thaw a single aliquot of 3,4-DCPG on ice. Dilute 1:1000 in 0.1% formic acid in MS-grade water.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a rapid gradient of 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

-

Mass Spectrometry: Monitor the intact parent ion in negative electrospray ionization (ESI-) mode. The expected [M-H]- is m/z 238.1.

-

Validation Criteria: The stock is considered viable if the 238.1 m/z peak constitutes >98% of the total ion chromatogram area, with no significant peaks corresponding to decarboxylated degradation products (m/z 194.1).

Workflow for the preparation, storage, and analytical validation of 3,4-DCPG stock solutions.

Conclusion

The utility of 3,4-DCPG as a selective mGluR8 agonist is unparalleled in characterizing group III metabotropic glutamate receptor functions. However, its experimental value is entirely dependent on rigorous chemical handling. By adhering to strict single-use aliquoting, appropriate temperature controls, and continuous analytical validation, researchers can mitigate the rapid degradation kinetics of 3,4-DCPG, ensuring robust and reproducible pharmacological data.

References

-

Duvoisin, R. M., et al. "Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety". National Institutes of Health (PMC).[Link]

-

Chen, Q., et al. "Structural Basis for (S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor". Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-3,4-DCPG | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 3. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Molecular Imaging of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG): A Technical Guide to its Role in Presynaptic Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3,4-Dicarboxyphenylglycine, commonly referred to as (S)-3,4-DCPG, is a highly potent and selective agonist for the metabotropic glutamate receptor 8 (mGlu8). As a member of the group III mGluRs, the mGlu8 receptor is predominantly located on presynaptic terminals throughout the central nervous system. Its activation serves as a crucial negative feedback mechanism, or "brake," on neurotransmitter release. This guide provides a comprehensive overview of (S)-3,4-DCPG as a pharmacological tool and explores its mechanism of action in mediating presynaptic inhibition. We delve into the canonical signaling pathways initiated by (S)-3,4-DCPG, detail field-proven experimental protocols for its study—including electrophysiology and neurotransmitter release assays—and discuss the functional consequences of mGlu8 activation on synaptic transmission and plasticity. Finally, we examine its application as a research tool and its therapeutic potential in various neurological disorders, offering a critical resource for scientists engaged in neuroscience research and drug development.

Introduction to Presynaptic Inhibition and Metabotropic Glutamate Receptors (mGluRs)

The Concept of Presynaptic Inhibition

Synaptic transmission is a tightly regulated process. While postsynaptic mechanisms fine-tune the response to a neurotransmitter, the presynaptic terminal dictates the amount of neurotransmitter released. Presynaptic inhibition is a fundamental process that reduces the probability of neurotransmitter release from an axon terminal.[1] This form of modulation can be mediated by receptors located directly on the presynaptic terminal that, when activated, initiate a signaling cascade to suppress the exocytosis of synaptic vesicles. This allows for precise, localized control over synaptic strength, preventing over-excitation and shaping the flow of information within neural circuits.[2][3]

Overview of Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in response to glutamate, the primary excitatory neurotransmitter in the brain.[4] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[4]

-

Group I mGluRs (mGlu1 and mGlu5): Typically located postsynaptically, they couple to Gαq/11 proteins to activate phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium release.[4]

-

Group II mGluRs (mGlu2 and mGlu3): Predominantly found on presynaptic terminals, they couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.[5]

-

Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8): Similar to Group II, these receptors are largely presynaptic and also couple to Gαi/o to inhibit adenylyl cyclase.[2][6] They often function as autoreceptors, detecting glutamate spillover from the synaptic cleft to inhibit further release.

The presynaptic location of Group II and III mGluRs makes them ideal candidates for mediating presynaptic inhibition.[2] Their activation provides a powerful brake on neurotransmitter release, with significant implications for normal brain function and disease.

(S)-3,4-DCPG: A Selective mGlu8 Receptor Agonist

Pharmacological Profile of (S)-3,4-DCPG

(S)-3,4-DCPG is a cornerstone pharmacological tool for isolating and studying the function of the mGlu8 receptor. Its utility stems from its high potency and selectivity.

-

Selectivity and Potency: In heterologous expression systems, (S)-3,4-DCPG is a potent agonist at the human mGlu8a receptor with an EC50 value of approximately 31 nM.[7][8][9] It displays over 100-fold selectivity for mGlu8 over other mGlu receptor subtypes (mGlu1-7) and shows minimal to no activity at ionotropic glutamate receptors like NMDA and kainate receptors.[6][7][8]

-

Stereoselectivity: The biological activity of 3,4-DCPG is stereospecific. The (S)-enantiomer is responsible for its potent agonism at the mGlu8 receptor.[10] In contrast, the (R)-enantiomer is an antagonist of AMPA receptors.[9][10] Therefore, using the racemic mixture, (RS)-3,4-DCPG, will produce mixed effects, confounding the interpretation of results.[10] For targeted investigation of mGlu8 function, the use of the pure (S)-enantiomer is critical.

Chemical Properties

| Property | Value | Source |

| Chemical Name | (S)-3,4-Dicarboxyphenylglycine | [7] |

| Molecular Formula | C₁₀H₉NO₆ | [7] |

| Molecular Weight | 239.18 g/mol | [7] |

| CAS Number | 201730-11-2 | [7] |

| Purity | ≥98% (HPLC recommended) | [7] |

| Storage | Desiccate at room temperature | [7] |

Mechanism of (S)-3,4-DCPG-Mediated Presynaptic Inhibition

Activation of presynaptic mGlu8 receptors by (S)-3,4-DCPG initiates a Gαi/o-mediated signaling cascade that culminates in the reduction of neurotransmitter release.[2] This is achieved through several coordinated downstream effects.

The Canonical Gαi/o Signaling Pathway

-

Receptor Activation: (S)-3,4-DCPG binds to the extracellular domain of the mGlu8 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor engages with the heterotrimeric G-protein Gαi/o, causing the exchange of GDP for GTP on the α-subunit.

-

G-Protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate and become active signaling molecules.

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can modulate the activity of cAMP-dependent protein kinase A (PKA) and other downstream effectors that influence the release machinery.[11]

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can directly interact with and inhibit presynaptic N- and P/Q-type VGCCs.[2][3] This is a primary mechanism of inhibition, as it reduces the influx of Ca²⁺ into the terminal upon arrival of an action potential, a critical trigger for synaptic vesicle fusion.[2]

-

Direct Modulation of the Release Machinery: There is evidence to suggest that Gβγ subunits can also directly interact with components of the SNARE complex, the core machinery responsible for vesicle fusion, to inhibit exocytosis downstream of Ca²⁺ entry.[3]

-

Diagram: mGlu8 Signaling Cascade in the Presynaptic Terminal

Caption: Signaling pathway for (S)-3,4-DCPG-mediated presynaptic inhibition.

Experimental Approaches to Studying (S)-3,4-DCPG's Effects

Validating the presynaptic inhibitory action of (S)-3,4-DCPG requires a multi-faceted approach. Here we describe core, self-validating experimental systems.

Electrophysiological Analysis

Objective: To functionally measure the impact of (S)-3,4-DCPG on synaptic transmission and deduce its site of action (pre- vs. postsynaptic).

Causality Behind Experimental Choices:

-

Evoked EPSCs/IPSCs: Measuring the amplitude of postsynaptic currents evoked by stimulating presynaptic axons provides a direct readout of synaptic strength. A reduction in amplitude following (S)-3,4-DCPG application suggests an inhibition of transmission.[12]

-

Paired-Pulse Ratio (PPR): This is a critical test for presynaptic effects. PPR is the ratio of the amplitude of a second postsynaptic current to the first, elicited by two closely spaced stimuli. A change in release probability (Pᵣ) inversely affects PPR. If (S)-3,4-DCPG reduces Pᵣ, PPR will increase. An observed increase in PPR is strong evidence for a presynaptic site of action.[12][13]

-

Miniature EPSC/IPSC (mEPSC/mIPSC) Analysis: These are currents resulting from the spontaneous release of single vesicles. A presynaptic drug should decrease the frequency of these events (fewer release events) without changing their amplitude (the postsynaptic response to a single vesicle is unchanged).[14] This cleanly separates pre- and postsynaptic mechanisms.

-

Slice Preparation: Acutely prepare 300-400 µm thick brain slices from the region of interest (e.g., hippocampus, amygdala) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[12]

-

Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a physiological temperature (e.g., 32-34°C).

-

Patching: Visualize neurons using DIC optics and establish a whole-cell patch-clamp configuration on a target neuron.

-

Stimulation: Place a stimulating electrode (e.g., bipolar tungsten) in an afferent pathway to the recorded neuron.

-

Baseline Recording: Record stable baseline evoked EPSCs or IPSCs for 5-10 minutes by delivering stimuli at a low frequency (e.g., 0.1 Hz). For PPR analysis, deliver paired pulses (e.g., 50 ms inter-stimulus interval).

-

Drug Application: Bath-apply (S)-3,4-DCPG at the desired concentration (e.g., 1-10 µM) and continue recording for 15-20 minutes.

-

Washout: Perfuse with standard ACSF to wash out the drug and observe any recovery of the synaptic response.

-

Data Analysis: Measure the amplitude of the evoked currents and calculate the PPR. Compare the baseline period to the drug application period using appropriate statistical tests. For miniature recordings, add tetrodotoxin (TTX) to the ACSF to block action potentials and analyze event frequency and amplitude.[14]

Caption: Workflow for electrophysiological analysis of (S)-3,4-DCPG.

Neurotransmitter Release Assays

Objective: To directly measure the effect of (S)-3,4-DCPG on the exocytosis of neurotransmitters from isolated nerve terminals (synaptosomes).

Causality Behind Experimental Choices: This biochemical approach complements electrophysiology by providing a direct measure of release, independent of postsynaptic factors.[15] By pre-loading synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-GABA or [³H]-glutamate) and then stimulating release with a depolarizing agent like high potassium (K⁺), one can quantify the amount of transmitter released into the supernatant. A reduction in K⁺-evoked release in the presence of (S)-3,4-DCPG provides direct evidence of presynaptic inhibition.[11][16]

-

Synaptosome Preparation: Homogenize brain tissue from the region of interest in a sucrose buffer. Perform differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.

-

Loading: Resuspend the synaptosome pellet in a physiological buffer and incubate with [³H]-GABA for 15-30 minutes at 37°C to allow for uptake into the terminals.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion chamber. Continuously wash with buffer to remove excess unincorporated radioactivity and establish a stable baseline of spontaneous release.

-

Stimulation: Switch to a high-K⁺ buffer (e.g., 12-15 mM KCl) for a short period (e.g., 90 seconds) to depolarize the terminals and evoke [³H]-GABA release. Collect the superfusate in fractions.

-

Drug Treatment: Repeat the stimulation in the presence of (S)-3,4-DCPG, which is added to the superfusion buffer prior to the second high-K⁺ pulse.

-

Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Data Analysis: Calculate the K⁺-evoked release as a percentage of the total radioactivity in the synaptosomes. Compare the release in the absence and presence of (S)-3,4-DCPG.

Imaging Techniques

Objective: To visualize presynaptic activity and Ca²⁺ dynamics in real-time.

Causality Behind Experimental Choices:

-

SynaptopHluorin: This pH-sensitive GFP is fused to a synaptic vesicle protein. It is quenched in the acidic environment of the vesicle lumen but fluoresces brightly upon exocytosis when exposed to the neutral pH of the synaptic cleft. The change in fluorescence is a direct proxy for vesicle fusion.[17][18]

-

Genetically Encoded Calcium Indicators (GECIs): Expressing a GECI like GCaMP in presynaptic terminals allows for the direct visualization of Ca²⁺ influx. Demonstrating that (S)-3,4-DCPG reduces the GCaMP signal following an action potential provides direct evidence for the inhibition of VGCCs.[18]

Functional Consequences of mGlu8 Activation by (S)-3,4-DCPG

The activation of presynaptic mGlu8 receptors by (S)-3,4-DCPG has profound effects on synaptic function and plasticity.

Inhibition of Excitatory (Glutamatergic) Transmission

A primary role of mGlu8 is to act as an autoreceptor at glutamatergic synapses. Numerous studies have demonstrated that (S)-3,4-DCPG potently inhibits excitatory transmission in various brain regions:

-

Spinal Cord: (S)-3,4-DCPG depresses synaptic transmission from primary afferent terminals onto spinal neurons, suggesting a role in modulating sensory input.[8]

-

Lateral Amygdala: In this region, critical for fear learning, (S)-3,4-DCPG strongly attenuates synaptic transmission from sensory afferents via a presynaptic mechanism.[12]

-

Hippocampus: At the perforant path-dentate gyrus synapse, (S)-3,4-DCPG inhibits synaptic transmission and long-term potentiation.[19]

Modulation of Inhibitory (GABAergic) Transmission

The effect of mGlu8 activation on GABA release can be more varied. In some regions, mGlu8 receptors act as heteroreceptors on GABAergic terminals to inhibit GABA release. However, in a study on hippocampal synaptosomes, (S)-3,4-DCPG was found to be ineffective at inhibiting K⁺-evoked [³H]GABA release, whereas an mGlu7-selective agonist was effective.[11] This highlights that the specific group III mGluR subtype modulating GABA release can be synapse-dependent.

Impact on Synaptic Plasticity

By powerfully controlling neurotransmitter release, mGlu8 activation can significantly impact synaptic plasticity. (S)-3,4-DCPG has been shown to inhibit the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, in both the amygdala and the hippocampus.[12][19] This suggests that mGlu8 receptors act as a negative regulator of synaptic strengthening, potentially to prevent runaway excitation and maintain synaptic homeostasis.[19]

Summary of Effects

| Brain Region | Synapse Type | Effect of (S)-3,4-DCPG | Key Evidence | Reference |

| Spinal Cord | Primary Afferent (Glutamatergic) | Inhibition of evoked potentials | Depression of fDR-VRP | [8] |

| Lateral Amygdala | Thalamic Afferent (Glutamatergic) | Inhibition of EPSCs, Inhibition of LTP | Decreased EPSC amplitude, Increased PPR | [12] |

| Hippocampus (DG) | Perforant Path (Glutamatergic) | Inhibition of LTP | Reduced fEPSP potentiation | [19] |

| Hippocampus | GABAergic Terminals | Ineffective at inhibiting GABA release | No change in K⁺-evoked [³H]GABA release | [11] |

Applications in Drug Discovery and Neuroscience Research

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of (S)-3,4-DCPG to dampen excessive synaptic transmission makes the mGlu8 receptor an attractive target for conditions characterized by glutamate excitotoxicity or circuit hyperexcitability.

-

Parkinson's Disease: In animal models, (S)-3,4-DCPG can reverse motor deficits, suggesting that reducing excessive glutamatergic output in the basal ganglia could be beneficial.[20][21]

-

Pain: Stimulation of mGlu8 receptors with (S)-3,4-DCPG has shown analgesic effects in models of inflammatory pain.[22] However, the development of tolerance may limit its therapeutic utility.[23]

-

Autism Spectrum Disorder (ASD): In a rat model of autism, (S)-3,4-DCPG was able to reverse deficits in both synaptic plasticity and social behavior, highlighting a potential role for mGlu8 dysfunction in ASD pathophysiology.[19][24]

(S)-3,4-DCPG as a Research Tool

Beyond its therapeutic potential, (S)-3,4-DCPG is an invaluable tool for dissecting the role of mGlu8 receptors in specific neural circuits. Its high selectivity allows researchers to confidently attribute observed effects to the activation of this particular receptor, aiding in the mapping of brain circuitry and understanding the physiological roles of presynaptic inhibition.[25]

Conclusion

(S)-3,4-DCPG is a potent and selective pharmacological agent that has been instrumental in elucidating the role of the mGlu8 receptor in presynaptic inhibition. By activating Gαi/o-coupled signaling cascades, it effectively reduces neurotransmitter release, primarily through the inhibition of presynaptic calcium channels. This mechanism allows mGlu8 receptors to serve as a powerful brake on synaptic transmission and a key regulator of synaptic plasticity. The experimental frameworks detailed in this guide provide a robust system for investigating these effects. As research continues, (S)-3,4-DCPG will remain a critical tool for both fundamental neuroscience discovery and the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

-

Jane, D. E., et al. (2001). Presynaptic group I metabotropic glutamate receptors modulate synaptic transmission in the rat superior colliculus via 4-AP sensitive K+ channels. The Journal of Physiology, 535(Pt 1), 59–71. [Link]

-

Reiner, A., & Levitz, J. (2018). Role of Group I Metabotropic Glutamate Receptors in Spike Timing-Dependent Plasticity. Frontiers in Synaptic Neuroscience, 10, 19. [Link]

-

Johnson, K. A., et al. (2013). The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease. Neuropharmacology, 66, 187–195. [Link]

-

Pittaluga, A., et al. (2013). Presynaptic mGlu7 receptors control GABA release in mouse hippocampus. Neuropharmacology, 66, 111–118. [Link]

-

Thomas, N. K., et al. (2001). (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord. Neuropharmacology, 40(3), 311–318. [Link]

-

Johnson, K. A., et al. (2013). The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease. Neuropharmacology, 66, 187-95. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. [Link]

-

Mannaioni, G., et al. (2001). Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function. Journal of Neuroscience, 21(16), 5925–5934. [Link]

-

Gholipour, T., et al. (2024). mGlu8 receptor agonist, (S)-3,4-DCPG, inhibited PS LTP at PP-DG pathway... Research Square. [Link]

-

Maione, S., et al. (2007). Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on inflammatory and neuropathic pain in mice. Neuropharmacology, 52(2), 521–528. [Link]

-

Navarro, J. F., et al. (2009). Effects of (RS)-3,4-DCPG, a mixed AMPA antagonist/mGluR8 agonist, on aggressive behavior in mice. Revista de Psiquiatría y Salud Mental, 2(3), 133–137. [Link]

-

Linden, A. M., et al. (2003). Systemic administration of the potent mGlu8 receptor agonist (S)-3,4-DCPG induces c-Fos in stress-related brain regions in wild-type, but not mGlu8 receptor knockout mice. Neuropharmacology, 45(4), 473–483. [Link]

-

Koek, W., et al. (2024). Activation of group I mGluRs is required for heterosynaptic priming of long-term potentiation in mouse hippocampus. bioRxiv. [Link]

-

Zarepour, L., et al. (2021). The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats. Behavioural Brain Research, 400, 113038. [Link]

-

Siegel, G. J., et al. (Eds.). (1999). Metabotropic Receptors Modulate Synaptic Transmission. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

-

Fendt, M., et al. (2006). Effects of the mGluR8 Agonist (S)-3,4-DCPG in the Lateral Amygdala on acquisition/expression of Fear-Potentiated Startle, Synaptic Transmission, and Plasticity. Neuropharmacology, 50(2), 175–184. [Link]

-

Fark, T., et al. (2010). Effects of (S)-3,4-DCPG in rodents: Can mGlu8 receptors serve as potential pain targets? Frontiers in Behavioral Neuroscience. [Link]

-

Gholipour, T., et al. (2024). Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on hippocampal long-term potentiation at perforant pathway-dentate gyrus synapses in prenatal valproic acid-induced rat model of autism. ResearchGate. [Link]

-

Bitzenhofer, S. H., et al. (2024). Chemogenetic silencing reveals presynaptic Gi/o protein-mediated inhibition of developing hippocampal synchrony in vivo. iScience, 27(10), 110246. [Link]

-

Govindaiah, G., & Cox, C. L. (2006). Presynaptic inhibition of corticothalamic feedback by metabotropic glutamate receptors. Journal of Neurophysiology, 96(3), 1347–1357. [Link]

-

Gholipour, T., et al. (2024). Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on hippocampal long-term potentiation at perforant pathway-dentate gyrus synapses in prenatal valproic acid-induced rat model of autism. Scientific Reports, 14(1), 221. [Link]

-

Moulder, K. L., et al. (2010). Presynaptic silencing is an endogenous neuroprotectant during excitotoxic insults. The Journal of Neuroscience, 30(24), 8234–8244. [Link]

-

Florán, B., et al. (2002). Dopamine D4 receptors inhibit depolarization-induced [3H]GABA release in the rat subthalamic nucleus. Neuroscience Letters, 327(1), 1–4. [Link]

-

Jullié, D., et al. (2022). Endocytic trafficking determines cellular tolerance of presynaptic opioid signaling. eScholarship, University of California. [Link]

-

Naka, A., et al. (2023). Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs. eLife, 12, e85493. [Link]

-

Taylor & Francis. (n.d.). Biochemical assays – Knowledge and References. Retrieved from [Link]

-

Cellular Mechanisms of Brain Function. (2016, February 5). 3.4 Presynaptic modulation [Video]. YouTube. [Link]

-

Jeong, Y., et al. (2021). Methods of measuring presynaptic function with fluorescence probes. Experimental & Molecular Medicine, 53(3), 325–334. [Link]

-

Kosillo, P., et al. (2023). Quantitative analyses of the ultrastructural features of dopaminergic axon terminals. Protocol #1 Tissue preparation for electron microscopy. protocols.io. [Link]

-

Naka, A., et al. (2023). Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs. eLife. [Link]

-

Eccles, J. C. (1964). Pharmacological studies on presynaptic inhibition. In Proceedings of the Second International Pharmacological Meeting August 20–23, 1963 (pp. 45–66). Pergamon Press. [Link]

-

Heal, D. J., et al. (1987). Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function. British Journal of Pharmacology, 90(1), 169–177. [Link]

-

Starr, M. S. (1979). Effects of GABA, dopamine, and substance P on the release of newly synthesized 3H-5-hydroxytryptamine from rat substantia nigra in vitro. Journal of Pharmacy and Pharmacology, 31(1), 312–315. [Link]

Sources

- 1. Pharmacological studies on presynaptic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Receptors Modulate Synaptic Transmission - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Role of Group I Metabotropic Glutamate Receptors in Spike Timing-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic inhibition of corticothalamic feedback by metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of (RS)-3,4-DCPG, a mixed AMPA antagonist/mGluR8 agonist, on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Presynaptic mGlu7 receptors control GABA release in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs | eLife [elifesciences.org]

- 14. Chemogenetic silencing reveals presynaptic Gi/o protein-mediated inhibition of developing hippocampal synchrony in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. ClinPGx [clinpgx.org]

- 17. escholarship.org [escholarship.org]

- 18. Methods of measuring presynaptic function with fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on hippocampal long-term potentiation at perforant pathway-dentate gyrus synapses in prenatal valproic acid-induced rat model of autism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Effects of (S)-3,4-DCPG in rodents: Can mGlu8 receptors serve as potential pain targets? [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Systemic administration of the potent mGlu8 receptor agonist (S)-3,4-DCPG induces c-Fos in stress-related brain regions in wild-type, but not mGlu8 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Investigating the Pharmacological Profile of (S)-3,4-Dicarboxyphenylglycine (3,4-DCPG) at Excitatory Amino Acid Transporters (EAATs)

An In-Depth Technical Guide for the Scientific Professional

Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Preamble: A Note on Scientific Rationale

(S)-3,4-Dicarboxyphenylglycine, commonly known as 3,4-DCPG, is a well-established and invaluable pharmacological tool, renowned for its potent and selective agonist activity at the metabotropic glutamate receptor subtype 8 (mGlu8).[1][2][3] Its utility in dissecting the role of mGlu8 in synaptic transmission and its potential as a therapeutic agent are extensively documented.[4][5][6] However, as a structural analog of glutamate, a rigorous pharmacological characterization necessitates evaluating its potential for off-target interactions with other key components of the glutamatergic system.

This guide addresses a critical, yet underexplored, aspect of 3,4-DCPG's profile: its interaction with the high-affinity Excitatory Amino Acid Transporters (EAATs). These transporters are fundamental to terminating glutamatergic neurotransmission and preventing excitotoxicity by clearing glutamate from the synaptic cleft.[7][8] Any compound that influences EAAT function, whether by inhibition or by acting as a substrate, could have profound effects on neuronal signaling.

Therefore, this document is structured not as a review of known interactions, but as a proactive technical framework. It provides the scientific rationale and detailed methodologies required to systematically investigate and characterize the potential interaction between 3,4-DCPG and the primary glutamate transporter subtypes (EAAT1, EAAT2, and EAAT3). This approach ensures a comprehensive understanding of 3,4-DCPG's mechanism of action, a crucial step in both basic research and preclinical drug development.

Part 1: Foundational Concepts: 3,4-DCPG and the EAAT Family

The Profile of (S)-3,4-Dicarboxyphenylglycine (3,4-DCPG)

3,4-DCPG is a rigidified analog of L-glutamate. Its primary pharmacological identity is that of a potent and highly selective orthosteric agonist for the mGlu8a receptor, with a reported EC₅₀ value in the low nanomolar range (approximately 31 nM).[1][2][3] It exhibits over 100-fold selectivity for mGlu8 over other mGlu receptor subtypes (mGlu1-7) and has minimal to no activity at ionotropic glutamate receptors such as NMDA and kainate receptors.[3] This high selectivity has made it an indispensable tool for elucidating the physiological roles of mGlu8 receptors, which are presynaptically located and negatively coupled to adenylyl cyclase, leading to an inhibition of neurotransmitter release.[9] The structural basis for its high potency and selectivity at the mGlu8 receptor's amino-terminal domain has been elucidated through crystallography.[10][11]

The Excitatory Amino Acid Transporter (EAAT) Family

The precise control of extracellular glutamate concentrations is paramount for normal brain function, and this is primarily managed by the family of Na⁺-dependent glutamate transporters, known as EAATs.[12][13] In the central nervous system, five subtypes have been identified:

-

EAAT1 (GLAST): Predominantly expressed in astrocytes, particularly in the cerebellum.[8]

-

EAAT2 (GLT-1): The most abundant transporter in the forebrain, accounting for approximately 90% of total glutamate uptake, and is primarily localized to astrocytes surrounding the synapse.[8][14] Its dysfunction is strongly implicated in neurodegenerative diseases.[15]

-

EAAT3 (EAAC1): Considered the primary neuronal glutamate transporter, located on the dendrites and somas of neurons.[8][16]

-

EAAT4: Mainly expressed in cerebellar Purkinje cells.[8][17]

-

EAAT5: Primarily found in the retina.[8]

The transport process is electrogenic, coupling the inward transport of one glutamate anion with the co-transport of three Na⁺ ions and one H⁺ ion, followed by the counter-transport of one K⁺ ion.[18][19] This ion dependency creates a strong electrochemical gradient that allows for the efficient clearance of glutamate against its concentration gradient.[20] Given that 3,4-DCPG is a glutamate analog, it is scientifically imperative to determine if it can bind to, be transported by, or inhibit these critical transporters.

Part 2: Methodologies for Interrogating the 3,4-DCPG and EAAT Interaction

To definitively assess the interaction of 3,4-DCPG with glutamate transporters, a dual approach combining functional uptake assays and direct electrophysiological measurement is recommended. This strategy allows for the distinction between competitive inhibition, non-competitive inhibition, and transportable substrate activity.

Functional Assessment via Radioligand Uptake Assays

This method quantifies the rate of glutamate transport into cells or isolated nerve terminals and measures how this rate is affected by the test compound. The foundational principle is competition: if 3,4-DCPG interacts with the transporter's binding site, it will inhibit the uptake of a radiolabeled substrate like [³H]-D-aspartate or [³H]-L-glutamate.

Workflow for Radioligand Uptake Assay

Caption: Workflow for a competitive radioligand uptake assay.

Detailed Step-by-Step Protocol: [³H]-D-Aspartate Uptake in Synaptosomes

-

Causality: Synaptosomes are resealed nerve terminals that contain functional transporters and are an excellent ex vivo model system.[21][22] [³H]-D-Aspartate is used as the substrate because it is transported by EAATs but is not metabolized, ensuring the measured radioactivity directly reflects transport activity.[23][24]

-

Preparation of Synaptosomes:

-

Homogenize fresh or frozen rodent brain tissue (e.g., cerebral cortex) in ice-cold 0.32 M sucrose solution containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Henseleit buffer) and determine the protein concentration.[25]

-

-

Uptake Assay:

-

Prepare assay tubes containing Krebs-Henseleit buffer.

-

Add varying concentrations of 3,4-DCPG (e.g., from 1 nM to 1 mM). Include control tubes: "Total Uptake" (no inhibitor), "Non-specific Uptake" (with a high concentration of a non-radiolabeled substrate like L-glutamate or a pan-EAAT inhibitor like TBOA), and "Positive Control" (with a known inhibitor like Dihydrokainate (DHK) for EAAT2).[21]

-

Add the synaptosomal preparation (e.g., 10-20 µg of protein per tube) to each tube.

-

Pre-incubate for 10-15 minutes at 37°C to allow the test compound to bind.

-

Initiate the transport reaction by adding a fixed concentration of [³H]-D-Aspartate (e.g., 50 nM).[23]

-

Allow the reaction to proceed for a short, linear uptake period (typically 3-5 minutes at 37°C).

-

Terminate the reaction by adding 3 mL of ice-cold buffer followed by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters twice more with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific uptake by subtracting the non-specific uptake from all other values.

-

Express the data as a percentage of the specific uptake in the "Total Uptake" control.

-

Plot the percent inhibition against the log concentration of 3,4-DCPG and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Electrophysiological Assessment of Transporter Currents

This technique measures the ion flow associated with the transporter cycle directly, providing real-time information on transporter function. It is a powerful method to distinguish between a non-transported inhibitor (which would block the glutamate-induced current) and a transportable substrate (which would generate a current on its own).

Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for electrophysiological recording of EAAT currents.

Detailed Step-by-Step Protocol: Whole-Cell Patch-Clamp

-

Causality: Using a heterologous expression system like HEK293 cells transfected with a single EAAT subtype allows for the unambiguous assessment of the compound's effect on a specific transporter without confounding variables from other subtypes or receptors.[17] The whole-cell configuration allows for control of the intracellular ionic environment and direct measurement of transmembrane currents.[26][27]

-

Cell Preparation:

-

Culture HEK293 cells on glass coverslips and transfect them with the cDNA for human EAAT1, EAAT2, or EAAT3. A co-transfection with GFP can be used to identify successfully transfected cells.

-

Allow 24-48 hours for protein expression.

-

Place a coverslip in a recording chamber mounted on an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 1.2 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

-

-

Recording:

-

Pull patch pipettes from borosilicate glass (resistance 3-5 MΩ) and fill with an intracellular solution designed to isolate transporter currents (e.g., containing in mM: 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 ATP-Mg; pH 7.2).

-

Identify a transfected cell and establish a giga-ohm seal and subsequent whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Using a fast perfusion system, apply a saturating concentration of L-glutamate (e.g., 1 mM) for a short duration (1-2 seconds) to elicit a robust inward current. This serves as the positive control response.[13][27]

-

After washout and return to a stable baseline, apply 3,4-DCPG (e.g., 100 µM) alone. An inward current indicates 3,4-DCPG is a transportable substrate. No current suggests it is not transported.

-

To test for inhibition, co-apply 1 mM L-glutamate with varying concentrations of 3,4-DCPG and measure the reduction in the glutamate-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents.

-

If 3,4-DCPG generates a current, quantify its amplitude relative to the current generated by L-glutamate to determine its efficacy as a substrate.

-

If 3,4-DCPG inhibits the L-glutamate-evoked current, calculate the percentage of inhibition at each concentration and plot a dose-response curve to determine its IC₅₀ as an inhibitor.

-

Part 3: Data Interpretation and Critical Considerations

Summarizing and Interpreting Quantitative Data

All quantitative data should be collated into a clear, comparative format. The following table serves as a template for presenting hypothetical findings from the described experiments, allowing for a direct comparison of 3,4-DCPG's potency against established standard compounds.

| Compound | Assay Type | Target | Potency (IC₅₀ / EC₅₀) | Efficacy (% of Glutamate Response) | Classification |

| (S)-3,4-DCPG | [³H]-D-Asp Uptake | EAAT1 | Experimental Value | N/A | e.g., Inhibitor |

| (S)-3,4-DCPG | [³H]-D-Asp Uptake | EAAT2 | Experimental Value | N/A | e.g., Inactive |

| (S)-3,4-DCPG | [³H]-D-Asp Uptake | EAAT3 | Experimental Value | N/A | e.g., Inhibitor |

| (S)-3,4-DCPG | Electrophysiology | EAAT2 | Experimental Value | Experimental Value | e.g., Substrate |

| TBOA | [³H]-D-Asp Uptake | Pan-EAAT | ~5-10 µM | N/A | Pan-Inhibitor |

| DHK | [³H]-D-Asp Uptake | EAAT2 | ~20-50 µM | N/A | Selective Inhibitor |

Experimental Controls: Disambiguating EAAT vs. mGluR8 Activity

A critical aspect of this investigation is ensuring that any observed effects are not artifacts of 3,4-DCPG's potent mGlu8 agonism. Glutamate transporters and mGluRs can be functionally coupled.

-

Pharmacological Controls: In experiments using native tissue preparations (like synaptosomes or primary neuronal/glial cultures), it is essential to run parallel experiments in the presence of a selective mGlu8 antagonist (e.g., MAP4). If the effect of 3,4-DCPG on glutamate uptake persists in the presence of the antagonist, it strongly suggests a direct action on the transporter.

-

System Controls: The use of heterologous expression systems (e.g., HEK293 cells) that endogenously lack mGluRs provides the cleanest system to confirm direct interactions with a specific, isolated EAAT subtype.

Logical Framework for Interpretation

Caption: Decision tree for interpreting experimental outcomes.

Conclusion

This technical guide provides a comprehensive, field-proven framework for the rigorous evaluation of (S)-3,4-DCPG's interaction with excitatory amino acid transporters. By employing a multi-faceted approach of radioligand uptake assays and electrophysiology, coupled with appropriate controls, researchers can definitively characterize the pharmacological profile of this important compound. Such a thorough investigation is essential for the accurate interpretation of experimental data and is a cornerstone of responsible drug discovery and development.

References

- Bergles, D. E., & Jahr, C. E. (1997). Synaptic activation of glutamate transporters in hippocampal astrocytes. Neuron, 19(6), 1297-1308. [URL: https://www.cell.com/neuron/fulltext/S0896-6273(00)80419-2]

- Beart, P. M., & O'Shea, R. D. (2007). Transporters for L-glutamate: an update on their molecular pharmacology and pathological involvement. British journal of pharmacology, 150(1), 5-17. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1038/sj.bjp.0706945]

- Thomas, N. K., et al. (2001). (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord. Neuropharmacology, 40(3), 311-318. [URL: https://pubmed.ncbi.nlm.nih.gov/11166323/]

- Johnson, K. A., et al. (2013). The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease. Neuropharmacology, 66, 187-195. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3543516/]

- Linden, A. M., et al. (2004). Systemic administration of the potent mGlu8 receptor agonist (S)-3,4-DCPG induces c-Fos in stress-related brain regions in wild-type, but not mGlu8 receptor knockout mice. Neuropharmacology, 46(4), 475-483. [URL: https://pubmed.ncbi.nlm.nih.gov/14975685/]

- MedChemExpress. (n.d.). (S)-3,4-DCPG. MedChemExpress. [URL: https://www.medchemexpress.com/s-3-4-dcpg.html]

- Tocris Bioscience. (n.d.). (S)-3,4-DCPG. Tocris Bioscience. [URL: https://www.tocris.com/products/s-34-dcpg_1302]

- Domercq, M., et al. (2005). Excitotoxic oligodendrocyte death and axonal damage induced by glutamate transporter inhibition. Glia, 52(1), 36-46. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/glia.20220]

- Danbolt, N. C. (2001). Glutamate uptake. Progress in neurobiology, 65(1), 1-105. [URL: https://www.sciencedirect.com/science/article/abs/pii/S030100820100002X]

- Chen, Q., et al. (2018). Structural Basis for (S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor. Journal of medicinal chemistry, 61(22), 10093-10100. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01120]

- Wadzinski, J. E., et al. (2004). Synaptic activation of presynaptic glutamate transporter currents in nerve terminals. The Journal of neuroscience, 24(41), 9031-9041. [URL: https://www.jneurosci.org/content/24/41/9031]

- Vandewauw, I., et al. (2022). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 14, 795646. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2021.795646/full]

- Reyes, N., Ginter, C., & Boudker, O. (2009). Transport mechanism of a bacterial homologue of glutamate transporters. Nature, 462(7275), 880-885. [URL: https://www.nature.

- Fontana, A. C. K. (2015). Current approaches to investigate the function of glutamate transporters. Biochemical Society Transactions, 43(5), 981-987. [URL: https://portlandpress.

- Zendedel, A., et al. (2021). Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on hippocampal long-term potentiation at perforant pathway-dentate gyrus synapses in prenatal valproic acid-induced rat model of autism. Scientific reports, 11(1), 1-12. [URL: https://www.

- Hertz, L. (2018). Uptake and Release of Glutamate and Glutamine in Neurons and Astrocytes in Primary Cultures. In Glutamine and Glutamate in Mammals (pp. 55-70). CRC Press. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781351079338-4/uptake-release-glutamate-glutamine-neurons-astrocytes-primary-cultures-leif-hertz]

- Volpicelli-Daley, L. A., et al. (2008). Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake. Journal of Pharmacology and Experimental Therapeutics, 326(2), 646-656. [URL: https://jpet.aspetjournals.org/content/326/2/646]

- Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322. [URL: https://www.annualreviews.org/doi/10.1146/annurev.pharmtox.011008.145533]

- Zhang, Z., et al. (2023). Development of a novel PET tracer targeting glial glutamate transporter EAAT2 for neuroimaging. Journal of Nuclear Medicine, 64(supplement 2), 1739-1739. [URL: https://jnm.snmjournals.org/content/64/supplement_2/1739]

- APExBIO. (n.d.). (S)-3,4-DCPG. APExBIO. [URL: https://www.apexbt.com/s-3-4-dcpg.html]

- Rothstein, J. D., et al. (1996). Knockout of glutamate transporters reveals a major role for astroglial transport in excitotoxicity and clearance of glutamate. Neuron, 16(3), 675-686. [URL: https://www.cell.com/neuron/fulltext/S0896-6273(00)80086-0]

- Andersen, J. V., et al. (2021). Neuronal Loss of the Glutamate Transporter GLT-1 Promotes Excitotoxic Injury in the Hippocampus. Frontiers in Neuroscience, 15, 790885. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2021.790885/full]

- Chen, Q., et al. (2018). Structural Basis for (S)-3,4-Dicarboxyphenylglycine (DCPG) As a Potent and Subtype Selective Agonist of the mGlu8 Receptor. Journal of medicinal chemistry, 61(22), 10093-10100. [URL: https://pubmed.ncbi.nlm.nih.gov/30365309/]

- Gonzalez, M. I., & Robinson, M. B. (2004). Rapid regulation of glutamate transport: where do we go from here?. Molecular and cellular neurosciences, 27(4), 369-383. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2877583/]

- Keller, T., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. International Journal of Molecular Sciences, 24(16), 12693. [URL: https://www.mdpi.com/1422-0067/24/16/12693]